molecular formula C2H4O4 B583587 2-oxoacetic acid;hydrate CAS No. 1391053-99-8

2-oxoacetic acid;hydrate

Cat. No.: B583587
CAS No.: 1391053-99-8
M. Wt: 94.035
InChI Key: MOOYVEVEDVVKGD-AWQJXPNKSA-N
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Description

2-oxoacetic acid;hydrate is a stable isotope-labeled compound of glyoxylic acid, where two carbon atoms are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties and isotopic labeling, which allows for precise tracking and analysis in metabolic studies.

Chemical Reactions Analysis

Types of Reactions: Glyoxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-oxoacetic acid;hydrate is used in a wide range of scientific research applications, including:

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways. It acts as an intermediate in the glyoxylate cycle, which is crucial for the metabolism of fatty acids in microorganisms. The compound interacts with enzymes such as malate synthase and isocitrate lyase, facilitating the conversion of isocitrate to glyoxylate and succinate . This cycle replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Comparison with Similar Compounds

  • Acetic Acid
  • Glycolic Acid
  • Oxalic Acid
  • Formic Acid

Comparison: Glyoxylic acid is unique due to its bifunctional nature, possessing both aldehyde and carboxylic acid functional groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds like acetic acid and formic acid, which only have a single functional group . Additionally, the isotopic labeling in 2-oxoacetic acid;hydrate provides an advantage in research applications, allowing for more precise tracking and analysis in metabolic studies.

Properties

IUPAC Name

2-oxoacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[13C](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.036 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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